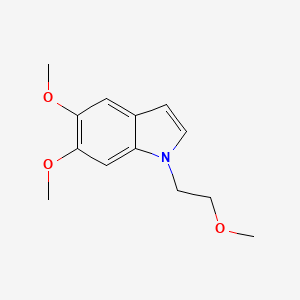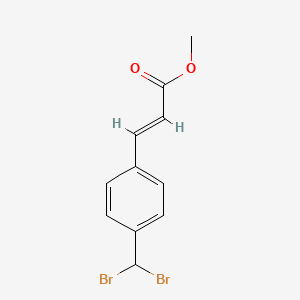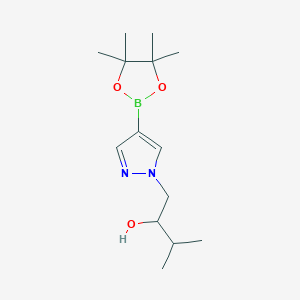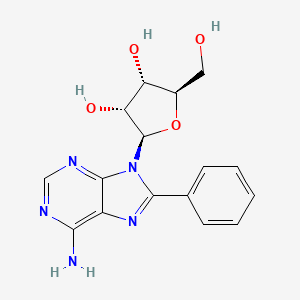
8-Phenyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyladenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The compound is characterized by the substitution of a phenyl group at the 8th position of the adenosine molecule. This modification imparts unique properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where an 8-bromo-substituted adenosine derivative is reacted with phenyl boronic acid in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as argon, and requires a base like potassium carbonate to facilitate the coupling.
Industrial Production Methods: While specific industrial production methods for 8-Phenyladenosine are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Phenyladenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or the ribose moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
8-Phenyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in modulating immune responses and treating cardiovascular diseases.
Mecanismo De Acción
8-Phenyladenosine exerts its effects primarily through interaction with adenosine receptors, specifically the A1 and A2 subtypes . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The phenyl group enhances the binding affinity and selectivity of the compound for these receptors, leading to more pronounced biological effects.
Comparación Con Compuestos Similares
Adenosine: The parent compound, which lacks the phenyl substitution.
N6-Phenyladenosine: Another derivative with the phenyl group at the N6 position.
8-Bromo-adenosine: A precursor in the synthesis of 8-Phenyladenosine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other adenosine derivatives, it has enhanced receptor binding affinity and selectivity, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H17N5O4 |
|---|---|
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-amino-8-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c17-13-10-15(19-7-18-13)21(14(20-10)8-4-2-1-3-5-8)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,18,19)/t9-,11-,12-,16-/m1/s1 |
Clave InChI |
VPKLCUYVISQZJY-UBEDBUPSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


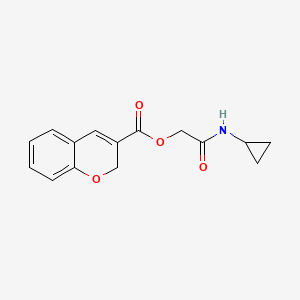
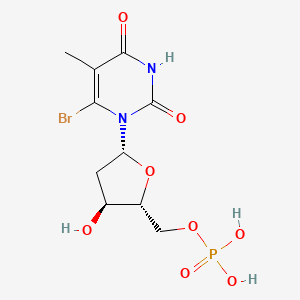
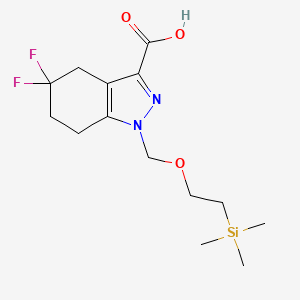
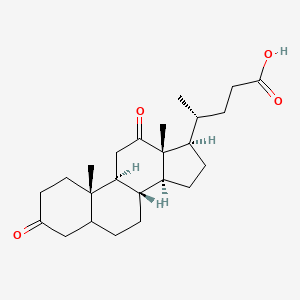
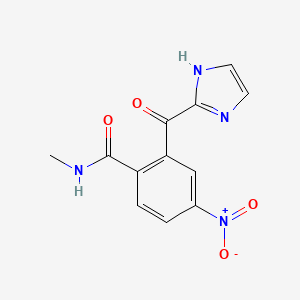

![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

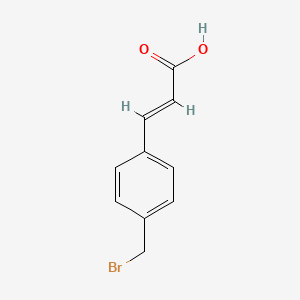
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)

